molecular formula C15H12ClN3O3S B5793136 N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B5793136
M. Wt: 349.8 g/mol
InChI Key: KUTVDXBPUSYJPL-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both chloro and nitro groups in the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 4-chloro-3-nitroaniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of the chloro and nitro groups enhances the compound’s ability to interact with these molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide
  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3,4-dimethylbenzamide

Uniqueness

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(9-13(12)19(21)22)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTVDXBPUSYJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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